molecular formula C13H13ClO2 B13626536 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one

Cat. No.: B13626536
M. Wt: 236.69 g/mol
InChI Key: OGKRBEMATVKGFE-UHFFFAOYSA-N
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Description

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds. This particular compound features a benzofuran ring substituted with a chlorine atom and a methyl group, along with a butanone side chain.

Preparation Methods

The synthesis of 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-one can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and side chain, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

1-(5-chloro-7-methyl-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C13H13ClO2/c1-3-4-11(15)12-7-9-6-10(14)5-8(2)13(9)16-12/h5-7H,3-4H2,1-2H3

InChI Key

OGKRBEMATVKGFE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(O1)C(=CC(=C2)Cl)C

Origin of Product

United States

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